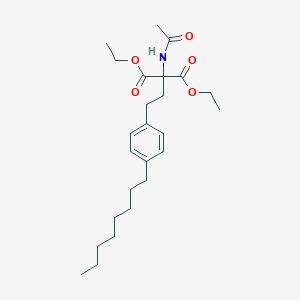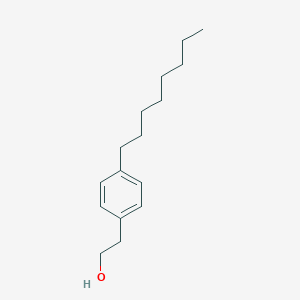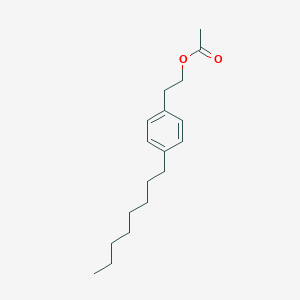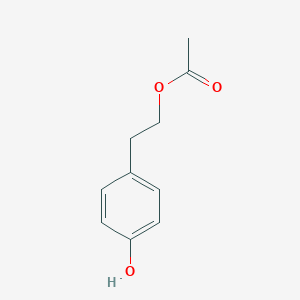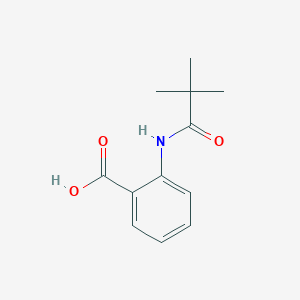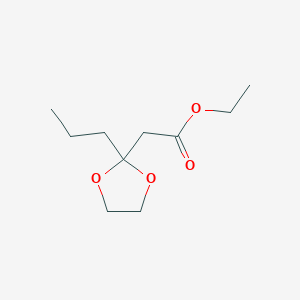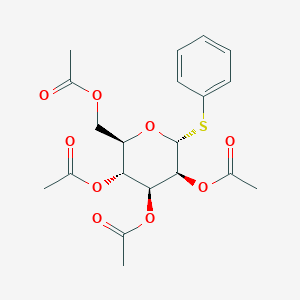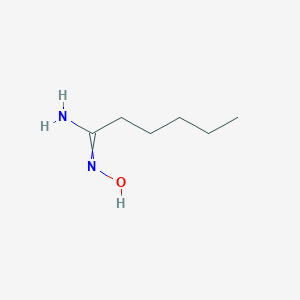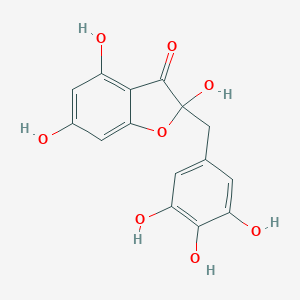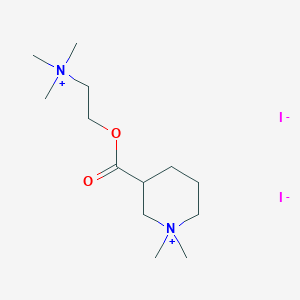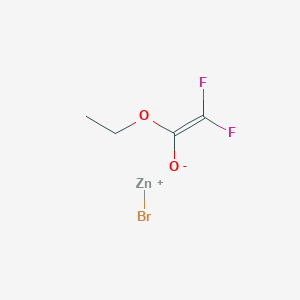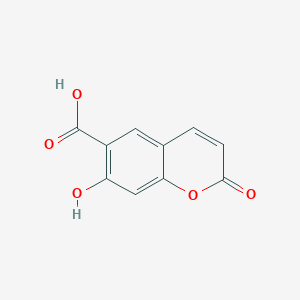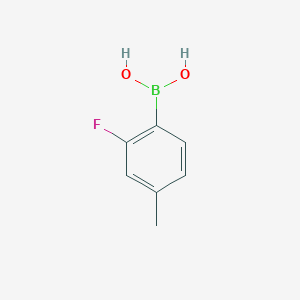
2-氟-4-甲基苯硼酸
描述
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylphenylboronic acid and its derivatives involves multiple steps, including halogenation, coupling reactions, and the use of boronic acids. A practical synthesis method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, yielding significant products despite the high costs and toxicity concerns associated with palladium catalysts and phenylboronic acid (Qiu et al., 2009). Additionally, the synthesis of fluoro-substituted phenylboronic acids, including 2-Fluoro-4-methylphenylboronic acid, has been achieved through optimized conditions involving n-butyllithium, tributyl borate, and potassium tert-butoxide, showcasing the efficiency of these methods in producing the target compound (An Zhong-wei, 2006).
Molecular Structure Analysis
The molecular and crystal structure of fluoro-substituted phenylboronic acids, including 2-Fluoro-4-methylphenylboronic acid, has been characterized by NMR and X-ray diffraction methods. These studies have provided insights into the molecular geometry, electronic structure, and the influence of fluorine substituents on the compound's properties (Kowalska et al., 2016).
Chemical Reactions and Properties
2-Fluoro-4-methylphenylboronic acid participates in various chemical reactions, such as Suzuki coupling, which is facilitated by its boronic acid functional group. The presence of the fluorine atom introduces electronic effects that influence the reactivity and selectivity of these reactions. For instance, the halodeboronation of aryl boronic acids, including 2-Fluoro-4-methylphenylboronic acid derivatives, has been explored to generate aryl halides under specific conditions (Szumigala et al., 2004).
科学研究应用
-
Suzuki-Miyaura Cross Coupling Reaction
- Field : Organic Chemistry .
- Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . “2-Fluoro-4-methylphenylboronic acid” can be used as an organoboron reagent in this process .
- Method : The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with the organoboron reagent, which is transferred from boron to palladium .
- Results : The SM coupling reaction is successful due to its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
-
Fluorination Reagents, Fluorinated Building Blocks
- Field : Organic Chemistry .
- Application : “2-Fluoro-4-methylphenylboronic acid” can be used as a fluorination reagent or a fluorinated building block .
- Results : The use of “2-Fluoro-4-methylphenylboronic acid” as a fluorination reagent or fluorinated building block can contribute to the synthesis of various fluorinated compounds .
-
Boron Compounds
- Field : Inorganic Chemistry .
- Application : “2-Fluoro-4-methylphenylboronic acid” is itself a boron compound and can be used in the synthesis of other boron compounds .
- Results : The use of “2-Fluoro-4-methylphenylboronic acid” in the synthesis of other boron compounds can contribute to the development of various boron-based materials and chemicals .
安全和危害
This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXXGOMAGHXIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382450 | |
| Record name | 2-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylphenylboronic acid | |
CAS RN |
170981-26-7 | |
| Record name | 2-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

